2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt
CAS No.: 161617-43-2
Cat. No.: VC0019853
Molecular Formula: C₁₃H₈N₄Na₂O₁₀S₂
Molecular Weight: 490.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161617-43-2 |
|---|---|
| Molecular Formula | C₁₃H₈N₄Na₂O₁₀S₂ |
| Molecular Weight | 490.33 |
| IUPAC Name | disodium;4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate |
| Standard InChI | InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;; |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized through a two-step process:
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Sulfonation of Benzaldehyde: Benzaldehyde undergoes sulfonation at the 2- and 4-positions using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions (140–170°C, 2–4 hours) . This yields 2,4-disulfobenzaldehyde, which is then neutralized with sodium hydroxide to form the disodium salt .
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Hydrazone Formation: The sulfonated benzaldehyde reacts with 2,4-dinitrophenylhydrazine in an acidic medium (e.g., HCl) to form the hydrazone derivative. The reaction proceeds via nucleophilic attack of the hydrazine amine on the aldehyde, followed by dehydration to form the hydrazone bond .
Key Reaction Parameters
| Parameter | Optimal Range | Example Conditions |
|---|---|---|
| Temperature | 140–170°C | 170°C |
| Reaction Time | 2–4 hours | 2.5 hours |
| Molar Ratio (Substrate:Sulfite) | 1:2–3.5 | 1:2.06 |
| Solvent | Water or HCl | Aqueous HCl |
The final product is isolated via precipitation in acetone or recrystallization from water .
Challenges and Optimization
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Regioselectivity: Sulfonation of benzaldehyde requires precise control to avoid over-sulfonation or positional isomerism. Nucleophilic substitution methods (e.g., using chlorobenzaldehyde derivatives) improve regioselectivity compared to classical sulfonation .
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Stability: The hydrazone intermediate is sensitive to light and moisture, necessitating storage under inert atmospheres (e.g., nitrogen) and low temperatures .
Physicochemical Properties
Key Characteristics
Structural Features
The compound’s structure includes:
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Sulfonate Groups: Two -SO₃Na groups at positions 2 and 4 of the benzaldehyde moiety, enhancing water solubility and reactivity .
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Hydrazone Linkage: A -NH-N=CH- bond connecting the benzaldehyde and dinitrophenyl groups, critical for forming tetrazolium salts .
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Nitro Groups: Electron-withdrawing -NO₂ substituents on the phenylhydrazine ring, stabilizing the hydrazone and influencing redox properties .
Applications in Biochemical Assays
Role in Tetrazolium Salt Synthesis
The compound serves as a precursor for disulfonated tetrazolium salts, such as WST-1 or WST-8, which are used to detect superoxide radicals (O₂⁻) or assess cellular viability . The synthesis involves:
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Cyclization: The hydrazone undergoes cyclization in the presence of sodium nitrite (NaNO₂) and cuprous ions (Cu⁺) to form the tetrazolium core .
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Sulfonation: The sulfonate groups are retained to enhance water solubility, enabling use in aqueous biological systems .
Example: LDH Activity Assay
Lactate dehydrogenase (LDH) converts lactate to pyruvate, generating NADH. This NADH reduces the tetrazolium salt to a colored formazan product, quantifiable via spectrophotometry (λmax ≈ 450–600 nm) .
Advantages Over Traditional Reagents
| Feature | Traditional Tetrazolium Salts | Disulfonated Derivatives |
|---|---|---|
| Solubility | Low in water | High (due to sulfonate groups) |
| Cellular Permeability | Limited | Enhanced |
| Sensitivity | Moderate | High (e.g., WST-1) |
Comparative Analysis with Related Compounds
Structural and Functional Differences
| Compound | Structural Features | Key Applications |
|---|---|---|
| Sodium 4-formylbenzene-1,3-disulfonate | Formyl (-CHO) and two sulfonate groups | Polymer electrolyte membranes |
| Tiron (sodium 4,5-dihydroxybenzene-1,3-disulfonate) | Hydroxyl (-OH) and sulfonate groups | Metal chelation, antioxidant |
| 2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt | Hydrazone, nitro, and sulfonate groups | Tetrazolium salt synthesis |
Mechanistic Insights
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Redox Activity: Unlike Tiron, which lacks redox-active groups, this compound’s hydrazone and nitro groups enable participation in redox reactions, critical for tetrazolium salt formation .
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Solubility: The sulfonate groups outperform monosulfonated analogs (e.g., sodium 4-formylbenzenesulfonate) in aqueous solubility, reducing assay interference .
Research Findings and Case Studies
Ishiyama et al. (1993)
In a seminal study, this compound was used to synthesize a disulfonated tetrazolium salt for LDH activity quantification . The assay demonstrated:
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High Sensitivity: Detection limits as low as 0.1 U/mL LDH.
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Specificity: Minimal interference from other enzymes (e.g., NADH oxidase).
Patent Applications (EP0021351B1)
The compound’s use in formazan dye synthesis was patented for applications in pharmaceuticals and biotechnology. The process involved:
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Cyanuric Chloride Coupling: Reaction with amines to form triazinyl derivatives.
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Esterification: Conversion to lipophilic esters for enhanced membrane permeability .
Challenges and Innovations
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